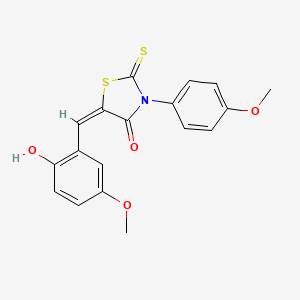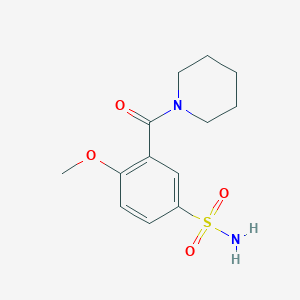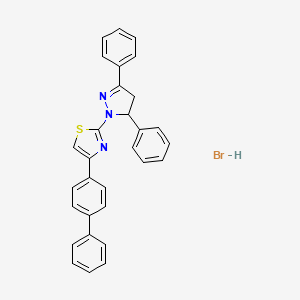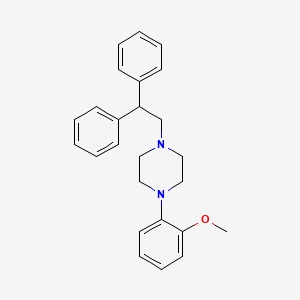![molecular formula C10H8Cl2O5 B4972861 {[(3,6-Dichloro-2-methoxyphenyl)carbonyl]oxy}acetic acid](/img/structure/B4972861.png)
{[(3,6-Dichloro-2-methoxyphenyl)carbonyl]oxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(3,6-Dichloro-2-methoxyphenyl)carbonyl]oxy}acetic acid is an organic compound characterized by its unique structure, which includes a dichlorinated aromatic ring and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,6-Dichloro-2-methoxyphenyl)carbonyl]oxy}acetic acid typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with glycolic acid. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Formation of 3,6-dichloro-2-methoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
In chemistry, {[(3,6-Dichloro-2-methoxyphenyl)carbonyl]oxy}acetic acid is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry for the development of new pharmaceuticals.
Medicine
Research into the medicinal applications of this compound includes its potential use as a precursor for drug development, particularly in designing molecules with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with desired properties for various applications.
作用机制
The mechanism of action of {[(3,6-Dichloro-2-methoxyphenyl)carbonyl]oxy}acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
相似化合物的比较
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: Shares the dichlorinated aromatic ring and methoxy group but lacks the acetic acid moiety.
2,6-Dichloroaniline: Contains a dichlorinated aromatic ring but with an amino group instead of a methoxy group.
2-Methoxyphenyl isocyanate: Features a methoxy group on the aromatic ring but with an isocyanate functional group.
Uniqueness
{[(3,6-Dichloro-2-methoxyphenyl)carbonyl]oxy}acetic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
2-(3,6-dichloro-2-methoxybenzoyl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O5/c1-16-9-6(12)3-2-5(11)8(9)10(15)17-4-7(13)14/h2-3H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBUUCSPHUBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-2-[2-(naphthalen-2-yloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(cyclopropylmethyl)benzamide](/img/structure/B4972787.png)
![2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4972788.png)


![1-[5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B4972792.png)

![5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE](/img/structure/B4972816.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4972818.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4972825.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4972852.png)
![2-(2,4-Dinitrophenoxy)-5-hydroxybenzo[de]isoquinoline-1,3-dione](/img/structure/B4972858.png)
![2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide](/img/structure/B4972865.png)
